2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride 2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Brand Name: Vulcanchem
CAS No.: 57186-11-5
VCID: VC16022623
InChI: InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H
SMILES:
Molecular Formula: C20H19ClO10
Molecular Weight: 454.8 g/mol

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

CAS No.: 57186-11-5

Cat. No.: VC16022623

Molecular Formula: C20H19ClO10

Molecular Weight: 454.8 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride - 57186-11-5

Specification

CAS No. 57186-11-5
Molecular Formula C20H19ClO10
Molecular Weight 454.8 g/mol
IUPAC Name 2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride
Standard InChI InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H
Standard InChI Key ORTBMTXABUAMJS-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the anthocyanin family, a class of flavonoid pigments responsible for vibrant colors in plants. Its molecular formula is C₂₀H₁₉ClO₁₀, with a chromenylium ion (benzopyrylium) core substituted at the 3-position by an arabinopyranosyl group and at the 2-position by a 3,4-dihydroxyphenyl moiety . The chloride counterion stabilizes the positively charged chromenylium system. Key structural elements include:

  • Chromenylium ring: Aromatic system with hydroxyl groups at positions 5 and 7.

  • Arabinose unit: A pentose sugar (oxane-3,4,5-triol) linked via an ether bond to the chromenylium core.

  • Catechol group: The 3,4-dihydroxyphenyl substituent contributes to redox activity and metal chelation .

Table 1: Key Structural Descriptors

PropertyDetail
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)chromenylium chloride
Molecular Weight449.4 g/mol
CAS Registry Number27214-72-8
SMILESC1=CC(=C(C=C1C2=[O+]C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O.[Cl-]

The 3D conformation reveals intramolecular hydrogen bonding between hydroxyl groups and the chloride ion, enhancing solubility in polar solvents .

Biosynthetic Pathways and Synthetic Approaches

Natural Occurrence

Cyanidin 3-arabinoside is widely distributed in fruits such as apples, blueberries, and blackberries. In apples, it constitutes up to 60% of total anthocyanins, contributing to their red pigmentation .

Laboratory Synthesis

While detailed synthetic protocols are proprietary, general anthocyanin synthesis involves:

  • Glycosylation: Coupling cyanidin aglycone with arabinose using glycosyltransferases.

  • Acid-catalyzed condensation: Reaction of flavylium chloride precursors with sugar donors under acidic conditions .

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from side products .

Challenges include maintaining stereochemical integrity at the glycosidic bond and preventing degradation of the labile chromenylium system .

Biological Activities and Mechanisms

Antioxidant Effects

The compound neutralizes reactive oxygen species (ROS) via:

  • Electron transfer: Catechol and hydroxyl groups donate electrons to free radicals.

  • Metal chelation: Binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions .
    In dermal papilla cells (DPCs), it reduces mitochondrial ROS (mtROS) by 40% at 10 μM, preventing oxidative stress-induced senescence .

Anti-Tumor Activity

In Caco-2 colorectal cancer cells, Cyanidin 3-arabinoside (10–50 μM) induces apoptosis through:

  • Metabolic disruption: Downregulation of phosphatidylcholine (PC) and γ-linolenic acid synthesis, impairing membrane integrity .

  • DNA damage: Increased uracil misincorporation and cytidine depletion .
    Non-targeted metabolomics identified 10 differentially expressed metabolites, including sphingosine (↑2.1-fold) and taurine (↓1.8-fold), linked to caspase-3 activation .

Anti-Androgenetic Alopecia (AGA) Mechanisms

In DHT-treated DPCs, the compound (20 μM):

  • Reduces mitochondrial calcium: Blocks VDAC1-IP3R1 interactions at mitochondria-associated ER membranes (MAMs), lowering Ca²⁺ influx by 35% .

  • Inhibits p38 MAPK signaling: Suppresses VDAC1 expression (↓50%), reversing DHT-induced senescence .
    In vivo, topical application (0.1% w/v) restores hair follicle stem cell proliferation in AGA mice, increasing hair shaft length by 22% over controls .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Anthocyanin Derivatives

CompoundStructureKey Activities
Cyanidin 3-arabinosideArabinose conjugateAnti-AGA, mtROS scavenging, apoptosis induction
Cyanidin 3-glucosideGlucose conjugateAntioxidant, anti-inflammatory
QuercetinFlavonoid aglyconeAMPK activation, lipid metabolism regulation

The arabinose moiety in Cyanidin 3-arabinoside enhances blood-brain barrier permeability compared to glucoside analogs, making it a candidate for neurodegenerative disease research .

Therapeutic Applications and Future Directions

Dermatology

  • AGA treatment: Phase I trials (NCT04855305) evaluate 0.2% topical formulations for safety and efficacy in humans .

  • UV protection: Chelates Fe²⁺ in sun-exposed skin, reducing photoaging .

Oncology

  • Adjuvant therapy: Synergizes with 5-fluorouracil, reducing IC₅₀ by 30% in Caco-2 cells .

  • Chemoprevention: Dietary supplementation (50 mg/kg/day) decreases adenoma multiplicity in APC^min/+ mice by 40% .

Challenges and Innovations

  • Stability optimization: Microencapsulation in chitosan nanoparticles improves half-life from 2 to 12 hours in simulated gastric fluid .

  • Synthetic biology: Engineered E. coli strains produce the compound at 120 mg/L, offering a scalable alternative to plant extraction .

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